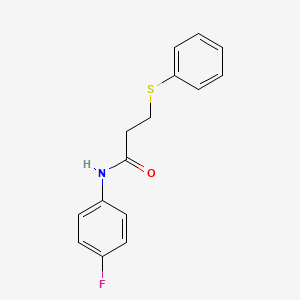

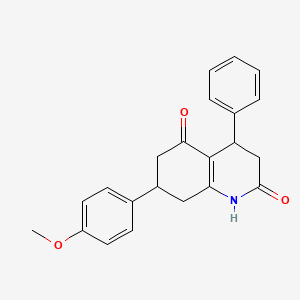

![molecular formula C16H17N5O B5543691 N-{[1-(3-甲氧基苯基)-1H-吡唑-4-基]甲基}-4-甲基嘧啶-2-胺](/img/structure/B5543691.png)

N-{[1-(3-甲氧基苯基)-1H-吡唑-4-基]甲基}-4-甲基嘧啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine” belongs to a class of chemicals that often exhibit significant biological and pharmaceutical properties. Pyrazole and pyrimidine rings are common in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The methoxyphenyl and methylpyrimidin groups suggest potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.

Synthesis Analysis

Synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic building blocks such as phenyl derivatives, methoxybenzenes, or pyrazole precursors. For instance, direct reductive amination or Michael addition reactions can be employed to introduce amine functionalities to the core structure, as demonstrated in the synthesis of related compounds (Bawa, Ahmad, & Kumar, 2009). These methodologies could be adapted for the targeted compound, emphasizing the role of catalysts and specific reagents in achieving desired structural features.

科学研究应用

缓蚀

吡唑类化合物具有相似的结构基序,如N-{[1-(3-甲氧基苯基)-1H-吡唑-4-基]甲基}-4-甲基嘧啶-2-胺,它们的一个显着科学应用是作为金属的缓蚀剂。Chetouani 等人(2005 年)的一项研究调查了双吡唑化合物对酸性介质中纯铁腐蚀的抑制作用。这些化合物表现出很高的缓蚀效率,在某些浓度下效率高达 93%。该研究采用重量损失和电化学方法等多种技术来评估化合物的有效性。发现这些抑制剂作为混合型抑制剂并遵循 Langmuir 吸附等温线模型吸附在铁表面 (Chetouani、Hammouti、Benhadda 和 Daoudi,2005)。

吡唑并嘧啶衍生物的合成

另一个重要的应用是吡唑并嘧啶衍生物的合成,它们因其潜在的抗炎和抗癌活性而受到探索。Kaping 等人(2016 年)描述了一种环境友好且高效的方法来合成新型吡唑并[1,5-a]嘧啶衍生物。该方法在水性介质中采用超声波辐射和 KHSO4,从而获得高产率的所需产物。筛选了合成化合物的抗炎和抗癌活性,显示出有希望的结果。这种合成方法的优点包括操作简单、产率高以及避免苛刻的反应条件 (Kaping、Kalita、Sunn、Singha 和 Vishwakarma,2016)。

抗肿瘤、抗真菌和抗菌活性

吡唑衍生物的合成和生物学评估也一直备受关注,特别是关于它们的抗肿瘤、抗真菌和抗菌活性。Titi 等人(2020 年)合成了羟甲基吡唑衍生物并探索了它们的生物活性。这些衍生物在不同的空间群中结晶,并且它们的结构通过多种光谱和晶体学技术得到证实。研究发现,这些化合物对乳腺癌和微生物表现出显着的生物活性,突出了它们作为药物剂的潜力 (Titi、Messali、Alqurashy、Touzani、Shiga、Oshio、Fettouhi、Rajabi、Almalki 和 Ben Hadda,2020)。

属性

IUPAC Name |

N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-4-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O/c1-12-6-7-17-16(20-12)18-9-13-10-19-21(11-13)14-4-3-5-15(8-14)22-2/h3-8,10-11H,9H2,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVMHNXLUGXTQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NCC2=CN(N=C2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5543617.png)

![3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)

![3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5543648.png)

![N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B5543655.png)

![N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)

![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)

![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)